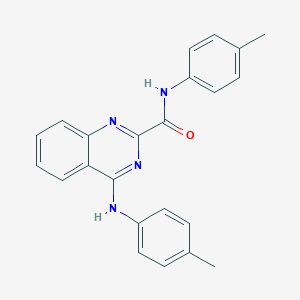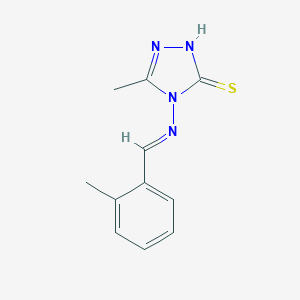![molecular formula C19H27N3O B254714 2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DM-1, and it is a member of the class of benzimidazole derivatives. DM-1 has been studied for its effectiveness in treating cancer, and it has shown promising results in preclinical studies.
Mécanisme D'action
DM-1 works by binding to the beta-tubulin subunit of microtubules, which prevents the formation of microtubule structures. This disrupts the normal function of the cell cytoskeleton, which is necessary for cell division and proliferation. As a result, cancer cells are unable to divide and grow, leading to their death.
Biochemical and Physiological Effects:
DM-1 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. DM-1 also inhibits angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. Additionally, DM-1 has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
DM-1 has several advantages for lab experiments. It is a potent microtubule inhibitor, which makes it an effective tool for studying microtubule function. DM-1 is also relatively stable and can be stored for long periods without degradation. However, DM-1 has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize. Additionally, DM-1 is relatively expensive, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on DM-1. One area of research is the development of new synthetic methods for DM-1 that are more efficient and cost-effective. Another area of research is the optimization of DM-1 for use in cancer therapy. This includes the development of new formulations and delivery methods that improve its efficacy and reduce side effects. Additionally, there is potential for DM-1 to be used in combination with other cancer therapies to improve treatment outcomes. Finally, there is potential for DM-1 to be used in the treatment of other diseases, such as Alzheimer's disease, where microtubule dysfunction is a contributing factor.
Méthodes De Synthèse
The synthesis of DM-1 involves several steps, including the reaction of 2-methylprop-2-enylamine with 2-(2,2-dimethylpropanoylamino)acetic acid to form the intermediate compound. This intermediate is then reacted with 1,2-diaminobenzene to yield the final product. The synthesis of DM-1 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
DM-1 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. DM-1 works by targeting microtubules, which are essential components of the cell cytoskeleton. By disrupting microtubule function, DM-1 prevents cancer cells from dividing and proliferating.
Propriétés
Nom du produit |
2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide |
|---|---|
Formule moléculaire |
C19H27N3O |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
2,2-dimethyl-N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]propanamide |
InChI |
InChI=1S/C19H27N3O/c1-14(2)13-22-16-10-7-6-9-15(16)21-17(22)11-8-12-20-18(23)19(3,4)5/h6-7,9-10H,1,8,11-13H2,2-5H3,(H,20,23) |
Clé InChI |
GVCKLEACFYIMAW-UHFFFAOYSA-N |
SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C(C)(C)C |
SMILES canonique |
CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254637.png)


![2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254644.png)
![Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B254651.png)
![3-hydroxy-1-(2-methoxyethyl)-5-phenyl-4-{[4-(piperidin-1-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254652.png)
![3'-[(4-bromophenyl)carbonyl]-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B254653.png)

![2-(1,3,4-Thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254658.png)
![1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254661.png)
![3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254662.png)

![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254664.png)